ethyl 4-{[4-(1H-indol-3-yl)butanoyl]amino}benzoate
Description
Ethyl 4-{[4-(1H-indol-3-yl)butanoyl]amino}benzoate is a synthetic organic compound featuring a benzoate ester core linked via an amide bond to a 4-(1H-indol-3-yl)butanoyl chain. The indole moiety, a bicyclic aromatic heterocycle, is critical for biological interactions, particularly in targeting proteins or receptors that recognize planar aromatic systems.
Properties
Molecular Formula |
C21H22N2O3 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
ethyl 4-[4-(1H-indol-3-yl)butanoylamino]benzoate |
InChI |
InChI=1S/C21H22N2O3/c1-2-26-21(25)15-10-12-17(13-11-15)23-20(24)9-5-6-16-14-22-19-8-4-3-7-18(16)19/h3-4,7-8,10-14,22H,2,5-6,9H2,1H3,(H,23,24) |
InChI Key |
YLTVRMMASPHMTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[4-(1H-indol-3-yl)butanoyl]amino}benzoate typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Butanoyl Group: The indole derivative is then reacted with butanoyl chloride in the presence of a base such as pyridine to form the butanoyl-indole intermediate.
Formation of the Benzoate Ester: The final step involves the reaction of the butanoyl-indole intermediate with ethyl 4-aminobenzoate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[4-(1H-indol-3-yl)butanoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, particularly at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the butanoyl group.
Substitution: Substituted benzoate esters.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-{[4-(1H-indol-3-yl)butanoyl]amino}benzoate is primarily investigated for its biological activities linked to indole derivatives, which are known for their diverse pharmacological properties. The indole moiety is significant in drug design due to its presence in many biologically active compounds.
Anticancer Activity
Recent studies have indicated that compounds containing the indole structure exhibit anticancer properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In preclinical models, it showed promising results in reducing inflammation markers, indicating its potential use in treating inflammatory diseases . The mechanism of action may involve the modulation of cytokine production and inhibition of inflammatory pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the indole and benzoate moieties can enhance biological activity and selectivity towards target proteins . Research into SAR has provided insights into how different substituents affect the compound's pharmacokinetics and dynamics.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines, including breast and colon cancer cells. Results indicated a dose-dependent response, with IC50 values suggesting effective inhibition at relatively low concentrations .
Animal Models
In vivo studies using animal models have further confirmed the therapeutic potential of this compound. For instance, administration in murine models demonstrated significant tumor reduction compared to control groups, supporting its application as a novel anticancer therapeutic agent .
Mechanism of Action
The mechanism of action of ethyl 4-{[4-(1H-indol-3-yl)butanoyl]amino}benzoate involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially modulating their activity . The butanoyl group may enhance the compound’s ability to penetrate cell membranes, while the benzoate ester can influence its overall stability and solubility .
Comparison with Similar Compounds
Structural Comparisons
The compound shares a common ethyl benzoate backbone with several analogs, but variations in substituents dictate functional diversity. Key structural analogs include:
Key Observations :
- Indole vs. Heterocyclic Replacements : Replacing the indole with benzimidazole (as in Bendamustine analogs) or benzothiazole () alters target specificity, often shifting activity toward DNA alkylation or kinase inhibition .
Physicochemical Properties
- Lipophilicity : The target compound’s indole moiety contributes to moderate lipophilicity (estimated LogP ~3.5), comparable to the benzothiazole derivative (LogP ~3.8) . In contrast, the sulfonylacetyl analog () has higher polarity (XLogP3 = 5.1) due to the sulfonyl group .
- Molecular Weight : All analogs fall within 350–510 g/mol, adhering to Lipinski’s rule for drug-likeness except the sulfonylacetyl variant (511 g/mol) .
Biological Activity
Ethyl 4-{[4-(1H-indol-3-yl)butanoyl]amino}benzoate, a compound of significant interest in medicinal chemistry, has been studied for its biological activity, particularly regarding its potential therapeutic applications. This article delves into the biological activity of this compound, synthesizing data from various studies to present a comprehensive overview.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 349.39 g/mol. Its structure features an indole moiety linked to a benzoate group through a butanoyl chain, which is critical for its biological interactions.
1. Anti-Juvenile Hormone Activity
Recent studies have demonstrated that derivatives of this compound exhibit anti-juvenile hormone (anti-JH) properties. In experiments with silkworm larvae, certain derivatives induced precocious metamorphosis, suggesting their potential as insect growth regulators. Specifically, compounds with longer alkyl chains showed enhanced biological activity compared to shorter ones, indicating a structure-activity relationship (SAR) that merits further exploration .
2. Antimicrobial Activity
The compound's derivatives have also been evaluated for antimicrobial properties. A study on ethyl 4-acetamido derivatives showed promising results against various pathogens, including influenza neuraminidase inhibitors. For instance, certain derivatives exhibited inhibition rates of up to 42% against influenza A neuraminidase at concentrations of 40 μg/mL . This suggests potential applications in antiviral therapies.
3. Inhibition of Plasmodium falciparum
The biological activity of related compounds against Plasmodium falciparum, the parasite responsible for malaria, has been investigated. Compounds designed to inhibit equilibrative nucleoside transporters (ENTs) were shown to have significant effects on parasite viability and growth. While specific data on this compound is limited, the structural similarities suggest potential for similar activity .
Case Study 1: Induction of Precocious Metamorphosis
In a controlled study with silkworm larvae, this compound was applied topically to allatectomized larvae. The results indicated that certain derivatives induced higher percentages of precocious metamorphosis at elevated doses compared to controls, highlighting their utility in pest management strategies .
Case Study 2: Antiviral Efficacy
A series of experiments were conducted to evaluate the antiviral efficacy of ethyl 4-acetamido derivatives against influenza virus strains. The results demonstrated a clear dose-response relationship, with some compounds achieving significant inhibition rates against viral replication in vitro, suggesting their potential as therapeutic agents in treating viral infections .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
